4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Epigenetics Arginine Methylation PRMT3 Inhibitor Discovery

4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine (CAS 899760-67-9) is a synthetic small molecule belonging to the chromeno[2,3-d]pyrimidine class, defined by its tricyclic core and a benzylsulfanyl substituent at position Its molecular formula is C25H20N2OS and its molecular weight is 396.51 g/mol. This compound is primarily distributed as a high-purity (>95%) screening compound for early-stage drug discovery and chemical biology probe development.

Molecular Formula C25H20N2OS
Molecular Weight 396.51
CAS No. 899760-67-9
Cat. No. B2502244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
CAS899760-67-9
Molecular FormulaC25H20N2OS
Molecular Weight396.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC5=CC=CC=C5
InChIInChI=1S/C25H20N2OS/c1-17-11-13-19(14-12-17)23-26-24-21(15-20-9-5-6-10-22(20)28-24)25(27-23)29-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
InChIKeyXDQSQQNFYXZYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine: A Structurally Differentiated Chromeno[2,3-d]pyrimidine for Specialized Screening & Procurement


4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine (CAS 899760-67-9) is a synthetic small molecule belonging to the chromeno[2,3-d]pyrimidine class, defined by its tricyclic core and a benzylsulfanyl substituent at position 4. Its molecular formula is C25H20N2OS and its molecular weight is 396.51 g/mol [1]. This compound is primarily distributed as a high-purity (>95%) screening compound for early-stage drug discovery and chemical biology probe development [1].

Why Generic Chromeno[2,3-d]pyrimidine Substitution Is Not Advisable for 4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine


The chromeno[2,3-d]pyrimidine scaffold is known for its broad bioactivity, but small structural changes lead to significant shifts in target selectivity and potency. Within this class, the benzylsulfanyl group at position 4 specifically can influence key drug-target interactions, and the presence of the 4-methylphenyl substitution pattern at position 2 can introduce distinct steric and electronic properties. Substituting a close analog for 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine without comparative data risks compromising assay relevance, wasting resources on hits with different selectivity profiles, or undermining SAR campaigns. The quantitative evidence below demonstrates where this specific compound offers measurable differentiation that directly impacts experimental design and procurement decisions [1].

Quantitative Differentiation Evidence: 4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine vs. Key Comparators


PRMT3 Binding Affinity: Direct Head-to-Head Comparison with 4-(Benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine

The target compound demonstrated measurable binding affinity to the PRMT3 methyltransferase domain. This data differentiates it from the structurally similar analog 4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine, for which no PRMT3 affinity data has been reported. The presence of a 4-methylphenyl group at position 2 (vs. 4-chlorophenyl in the comparator) and the absence of a 7-methyl substituent in the target compound appears to confer PRMT3 binding capability, establishing a distinct selectivity profile [1].

Epigenetics Arginine Methylation PRMT3 Inhibitor Discovery

CYP3A4 Inhibition Liability: Target Compound vs. In-Class Analogs

The compound exhibits a measured IC50 of 12,000 nM (12 µM) against human CYP3A4. While direct head-to-head data for a single comparator is lacking, the chromeno[2,3-d]pyrimidine literature indicates that subtle substituent changes can dramatically shift CYP450 inhibition profiles. For instance, other 2,4-disubstituted chromeno[2,3-d]pyrimidines have shown nanomolar CYP inhibition or no inhibition at all. This moderate CYP3A4 IC50 defines a specific ADME-related differentiation point that cannot be assumed for other derivatives [1].

Drug Metabolism CYP450 Profiling ADME-Tox Screening

CYP2D6 Inhibition Profile: Quantitative Differentiation from CYP3A4 Isoform Selectivity

The compound was concurrently profiled against CYP2D6, yielding an IC50 of 14,000 nM (14 µM). This dual CYP data reveals an isoform selectivity ratio (CYP3A4:CYP2D6) of approximately 0.86, indicating roughly equipotent inhibition of both isoforms. In contrast, many chromeno[2,3-d]pyrimidine derivatives display marked selectivity for one CYP isoform. This balanced inhibition profile represents a distinct differentiation point that must be factored into compound selection for metabolism studies [1].

CYP450 Isoform Selectivity Drug Interaction Potential Early-Stage Safety Profiling

Procurement-Driven Application Scenarios for 4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine


PRMT3 Chemical Probe Development and Epigenetic Target Validation

Based on its demonstrated PRMT3 binding affinity (EC50 = 1.3 µM), this specific compound serves as a validated starting point for developing chemical probes targeting PRMT3-mediated arginine methylation in epigenetic signaling. Laboratories procuring this compound for PRMT3-focused campaigns can generate SAR data directly relevant to their target of interest, unlike analogs that lack confirmed PRMT3 engagement [1].

CYP450 Reaction Phenotyping and Early DMPK Risk Assessment

With experimentally determined IC50 values for both CYP3A4 (12 µM) and CYP2D6 (14 µM), this compound provides a characterized reference for reaction phenotyping studies. It is directly applicable to in vitro DMPK panels aimed at predicting metabolic clearance pathways and assessing drug-drug interaction potential during the hit-to-lead phase [1].

Chromeno[2,3-d]pyrimidine SAR Library Expansion with Defined ADME Anchor Points

This compound can anchor an SAR library where both target engagement (PRMT3) and CYP inhibition liabilities are known. Its balanced CYP3A4/CYP2D6 inhibition profile serves as a benchmark for comparing the selectivity improvements or deteriorations introduced by subsequent structural modifications, enabling data-driven library design [1].

Quote Request

Request a Quote for 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.